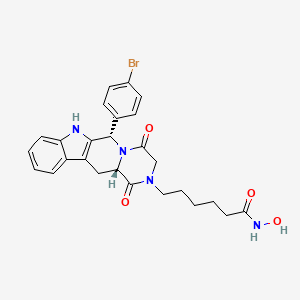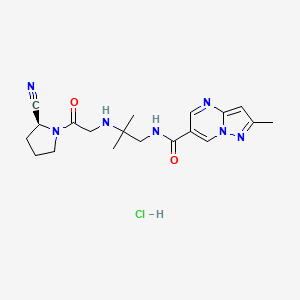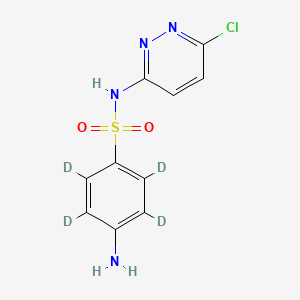
Pelargonidin-3-rutinosid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelargonidin-3-rutinosid is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is particularly abundant in strawberries and contributes to their vibrant red color. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin-3-rutinosid can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques. These methods allow for the isolation and purification of the compound from natural sources such as strawberries .
Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from berry fruits using organic solvents like methanol and chloroform-methanol combinations. The extracted anthocyanins are then purified using chromatographic techniques to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin-3-rutinosid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its stability and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Pelargonidin-3-rutinosid has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a model compound for studying the properties of anthocyanins.
Mechanism of Action
Pelargonidin-3-rutinosid exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antidiabetic Activity: It inhibits α-glucosidase, thereby slowing down carbohydrate digestion and reducing postprandial blood glucose levels.
Comparison with Similar Compounds
Pelargonidin-3-rutinosid is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Cyanidin-3-glucoside: Found in blackberries and blackcurrants, known for its potent antioxidant activity.
Delphinidin-3-glucoside: Present in blueberries and grapes, recognized for its anti-inflammatory properties.
Malvidin-3-glucoside: Found in red wine, known for its cardiovascular benefits.
This compound stands out due to its dual role as an antioxidant and α-glucosidase inhibitor, making it a promising compound for managing oxidative stress and hyperglycemia .
Properties
Molecular Formula |
C27H31ClO14 |
|---|---|
Molecular Weight |
615.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27-;/m0./s1 |
InChI Key |
FTBRTFUYRINBHS-ZPGLSKHKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)



![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)





![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)

